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Compound of Interest

Compound Name: 1,8-Dinitronaphthalene

Cat. No.: B126178 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of a variety of peri-substituted naphthalenes, utilizing 1,8-dinitronaphthalene as a key starting

material. The unique steric and electronic environment of the peri-positions (1 and 8) of the

naphthalene core imparts distinct properties to these derivatives, making them valuable

building blocks in materials science, medicinal chemistry, and organic synthesis.

Introduction
1,8-Dinitronaphthalene is a readily available derivative of naphthalene, produced through the

nitration of 1-nitronaphthalene.[1] Its two nitro groups in close proximity on the naphthalene ring

make it a versatile precursor for a range of peri-substituted compounds. The primary synthetic

route involves the reduction of the nitro groups to amino functionalities, which can then be

further modified to introduce a wide array of substituents. This document outlines the key

synthetic transformations, providing detailed protocols and quantitative data for each step.

Core Synthetic Pathways
The synthesis of various peri-substituted naphthalenes from 1,8-dinitronaphthalene primarily

follows a pathway involving the initial reduction of the nitro groups. The degree of reduction can
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be controlled to yield either 1,8-diaminonaphthalene or 1-amino-8-nitronaphthalene, which

serve as key intermediates for further derivatization.
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Caption: Overall synthetic strategy from 1,8-dinitronaphthalene.

I. Reduction of 1,8-Dinitronaphthalene
The reduction of 1,8-dinitronaphthalene is a critical first step. The choice of reducing agent

and reaction conditions determines whether a selective mono-reduction or a complete di-

reduction occurs.

A. Complete Reduction to 1,8-Diaminonaphthalene
1,8-Diaminonaphthalene is a crucial precursor for many peri-substituted systems, including the

well-known "Proton Sponge".[2]

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from a patented industrial process.

Materials:

1,8-Dinitronaphthalene

Toluene

1% Platinum on activated charcoal catalyst

Hydrogen gas
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Procedure:

In a 0.7-liter stirrer autoclave, charge 88 g of 1,8-dinitronaphthalene and 300 ml of

toluene.

Add 4 g of 1% platinum on activated charcoal catalyst.

Seal the autoclave and purge with hydrogen gas.

Pressurize the autoclave with hydrogen to a constant pressure of 10 bars.

Heat the reaction mixture to 50°C with vigorous stirring.

Maintain these conditions for 10 hours.

After the reaction is complete, cool the autoclave and carefully release the pressure.

Filter the reaction mixture to remove the catalyst.

The filtrate is then subjected to fractional distillation in vacuo.

Purification:

The product, 1,8-diaminonaphthalene, is collected in the boiling range of 140°-142° C at a

pressure of 0.2 mm Hg.[3]

Expected Yield: 49 g (86% of theoretical yield) with a purity of 98-99%.[3]
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Parameter Value Reference

Starting Material 88 g 1,8-Dinitronaphthalene [3]

Catalyst
4 g of 1% Pt on activated

charcoal
[3]

Solvent 300 ml Toluene [3]

Temperature 50°C [3]

Pressure 10 bars H₂ [3]

Reaction Time 10 hours [3]

Yield 49 g (86%) [3]

Purity 98-99% [3]

B. Selective Reduction to 1-Amino-8-nitronaphthalene
Selective mono-reduction of 1,8-dinitronaphthalene is more challenging but provides a

valuable intermediate for synthesizing asymmetrically substituted peri-naphthalenes.

Experimental Protocol: Reduction with Sodium Sulfide

Materials:

1,8-Dinitronaphthalene

Ethanol

Sodium sulfide nonahydrate (Na₂S·9H₂O)

Sulfur

Water

Procedure:

Prepare a solution of sodium polysulfide by dissolving sodium sulfide and sulfur in water.
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In a round-bottom flask, dissolve 1,8-dinitronaphthalene in ethanol.

Heat the ethanolic solution to reflux.

Slowly add the aqueous sodium polysulfide solution to the refluxing solution of 1,8-
dinitronaphthalene over a period of 1-2 hours.

After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.

Monitor the reaction by thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture and pour it into a large volume of cold

water.

The precipitated product, 1-amino-8-nitronaphthalene, is collected by filtration, washed

with water, and dried.

Purification:

The crude product can be purified by recrystallization from a suitable solvent such as

ethanol or a mixture of ethanol and water.

Expected Yield: Moderate to good yields are typically reported for this type of selective

reduction.

Parameter Value

Starting Material 1,8-Dinitronaphthalene

Reducing Agent Sodium Polysulfide

Solvent Ethanol/Water

Temperature Reflux

Reaction Time 3-5 hours

Yield Varies (typically moderate to good)
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II. Derivatization of 1,8-Diaminonaphthalene
1,8-Diaminonaphthalene is a versatile building block for a variety of peri-substituted

naphthalenes.
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Caption: Synthetic routes from 1,8-diaminonaphthalene.

A. Synthesis of 1,8-Bis(dimethylamino)naphthalene
("Proton Sponge")
This compound is a strong, non-nucleophilic base widely used in organic synthesis. It is

prepared by the methylation of 1,8-diaminonaphthalene.[4]

Experimental Protocol: Eschweiler-Clarke Reaction

Materials:

1,8-Diaminonaphthalene

Formaldehyde (37% aqueous solution)

Formic acid (98-100%)

Procedure:

To a round-bottom flask, add 1,8-diaminonaphthalene.
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Add an excess of formic acid, followed by an excess of formaldehyde solution.

Heat the reaction mixture to reflux (around 100°C) for 8-12 hours. The reaction progress

can be monitored by TLC.

After completion, cool the reaction mixture to room temperature.

Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous

solution of sodium carbonate or sodium hydroxide until the solution is basic (pH > 10).

The product will separate as an oil or solid. Extract the product with a suitable organic

solvent (e.g., diethyl ether or dichloromethane).

Wash the combined organic extracts with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter and remove the solvent under reduced pressure to obtain the crude product.

Purification:

The crude 1,8-bis(dimethylamino)naphthalene can be purified by vacuum distillation or

recrystallization from a suitable solvent like hexane.

Expected Yield: High yields are typically achieved with this method.

Parameter Value

Starting Material 1,8-Diaminonaphthalene

Reagents Formaldehyde, Formic Acid

Temperature Reflux (~100°C)

Reaction Time 8-12 hours

Yield Typically high

B. Synthesis of Phthaloperinones
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Phthaloperinones are a class of dyes and pigments. They are synthesized by the condensation

of 1,8-diaminonaphthalene with phthalic anhydride or its derivatives.[2]

Experimental Protocol

Materials:

1,8-Diaminonaphthalene

Phthalic anhydride

Glacial acetic acid

Procedure:

In a round-bottom flask, suspend 1,8-diaminonaphthalene and phthalic anhydride in

glacial acetic acid.

Heat the mixture to reflux for 4-6 hours.

During the reaction, the product will precipitate from the solution.

Cool the reaction mixture to room temperature.

Collect the solid product by filtration.

Wash the product with cold acetic acid and then with water to remove any unreacted

starting materials and solvent.

Dry the product in an oven.

Expected Yield: Good to high yields are typically obtained.
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Parameter Value

Starting Material 1,8-Diaminonaphthalene, Phthalic Anhydride

Solvent Glacial Acetic Acid

Temperature Reflux

Reaction Time 4-6 hours

Yield Good to high

C. Synthesis of Perimidines
Perimidines are heterocyclic compounds with a wide range of biological activities. They are

formed by the condensation of 1,8-diaminonaphthalene with aldehydes or ketones.

Experimental Protocol

Materials:

1,8-Diaminonaphthalene

An appropriate aldehyde or ketone

Ethanol

Catalytic amount of an acid (e.g., p-toluenesulfonic acid)

Procedure:

Dissolve 1,8-diaminonaphthalene and the carbonyl compound in ethanol in a round-

bottom flask.

Add a catalytic amount of p-toluenesulfonic acid.

Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity

of the carbonyl compound.

Monitor the reaction by TLC.
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Upon completion, the product may precipitate out of the solution. If not, the solvent can be

removed under reduced pressure.

The crude product can be purified by recrystallization.

Expected Yield: Yields vary depending on the carbonyl compound used but are often good to

excellent.

Parameter Value

Starting Material 1,8-Diaminonaphthalene, Aldehyde/Ketone

Solvent Ethanol

Catalyst p-Toluenesulfonic acid

Temperature Room temperature to reflux

Yield Varies (often good to excellent)

D. Synthesis of 1,8-Diiodonaphthalene
This dihalo-naphthalene can be a precursor for various organometallic and cross-coupling

reactions. It can be synthesized from 1,8-diaminonaphthalene via a Sandmeyer-type reaction.

Experimental Protocol: Diazotization and Iodination

Materials:

1,8-Diaminonaphthalene

Concentrated hydrochloric acid

Sodium nitrite (NaNO₂)

Potassium iodide (KI)

Water

Procedure:
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Diazotization: In a beaker, dissolve 1,8-diaminonaphthalene in a mixture of concentrated

hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath.

Slowly add a cold aqueous solution of sodium nitrite dropwise to the cooled amine solution

with constant stirring. Maintain the temperature below 5°C. The formation of the

bis(diazonium) salt is indicated by a positive test with starch-iodide paper.

Iodination: In a separate beaker, dissolve an excess of potassium iodide in water.

Slowly and carefully add the cold bis(diazonium) salt solution to the potassium iodide

solution with stirring. Vigorous evolution of nitrogen gas will occur.

After the addition is complete, allow the mixture to warm to room temperature and then

heat it gently on a water bath (e.g., 50-60°C) for about an hour to ensure complete

decomposition of the diazonium salt.

Cool the reaction mixture. The solid product, 1,8-diiodonaphthalene, will precipitate.

Collect the crude product by filtration, wash it thoroughly with water, then with a dilute

solution of sodium thiosulfate (to remove any excess iodine), and finally with water again.

Purification:

The product can be purified by recrystallization from a suitable organic solvent (e.g.,

ethanol or chloroform).

Expected Yield: Moderate yields are typically expected for this two-step, one-pot reaction.

Parameter Value

Starting Material 1,8-Diaminonaphthalene

Reagents HCl, NaNO₂, KI

Temperature 0-5°C (Diazotization), 50-60°C (Iodination)

Yield Moderate
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E. Synthesis of 1,8-Dihydroxynaphthalene
1,8-Dihydroxynaphthalene is an important intermediate in the synthesis of certain natural

products and dyes.

Experimental Protocol: Diazotization and Hydrolysis

Materials:

1,8-Diaminonaphthalene

Dilute sulfuric acid

Sodium nitrite (NaNO₂)

Water

Procedure:

Diazotization: Prepare the bis(diazonium) salt of 1,8-diaminonaphthalene as described in

the protocol for 1,8-diiodonaphthalene, using dilute sulfuric acid instead of hydrochloric

acid.

Hydrolysis: Slowly add the cold bis(diazonium) salt solution to a boiling aqueous solution

of dilute sulfuric acid. The diazonium salt will decompose upon heating, releasing nitrogen

gas and forming the diol.

Continue boiling for about 30 minutes to ensure complete hydrolysis.

Cool the reaction mixture. The 1,8-dihydroxynaphthalene may precipitate upon cooling.

The product can be isolated by extraction with a suitable organic solvent (e.g., diethyl

ether) or by steam distillation.

Purification:

The crude product can be purified by recrystallization from water or by sublimation.
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Expected Yield: Yields can be variable and are often moderate due to potential side

reactions.

Parameter Value

Starting Material 1,8-Diaminonaphthalene

Reagents H₂SO₄, NaNO₂

Temperature 0-5°C (Diazotization), Boiling (Hydrolysis)

Yield Moderate

III. Reactions of 1-Amino-8-nitronaphthalene
1-Amino-8-nitronaphthalene provides access to asymmetrically substituted peri-naphthalenes.

The amino group can be selectively reacted or modified, followed by the reduction of the nitro

group to open up further synthetic possibilities. For instance, the amino group can be

diazotized and converted to other functionalities via Sandmeyer-type reactions, while the nitro

group remains intact for subsequent reduction and derivatization.

Conclusion
1,8-Dinitronaphthalene is a valuable and versatile starting material for the synthesis of a wide

range of peri-substituted naphthalenes. Through controlled reduction and subsequent

derivatization of the resulting amino functionalities, researchers can access a diverse array of

compounds with unique steric and electronic properties. The protocols outlined in this

document provide a foundation for the synthesis of these important molecules, enabling further

exploration in various fields of chemical science and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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